1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound characterized by its strained ring system and the presence of a bromomethyl group
Mechanism of Action
Target of Action
Bicyclo[2.1.1]hexanes are a class of compounds that have been incorporated in newly developed bio-active compounds . The specific targets of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Bicyclo[2.1.1]hexanes in general are known for their unique structural properties, which allow them to interact with biological targets in a specific manner .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Bicyclo[2.1.1]hexanes can be involved in a variety of biochemical pathways due to their versatile structure .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would depend on its specific chemical structure. Factors such as solubility, stability, and molecular size all play a role in determining these properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Bicyclo[2.1.1]hexanes can have a variety of effects due to their ability to interact with different biological targets .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to form the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires specialized equipment .
Industrial Production Methods: Industrial production of this compound may involve scalable and robust synthetic routes. One such method includes the use of photochemical reactions that can be scaled up to produce significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclic compounds, while oxidation and reduction can introduce or modify functional groups on the bicyclic framework .
Scientific Research Applications
1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic structure without the bromomethyl group.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring system.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a different arrangement of carbon atoms.
Properties
IUPAC Name |
1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOOINOBXMHTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-03-5 |
Source
|
Record name | 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.